1-Hexyl-3-methylimidazolium chloride

Description

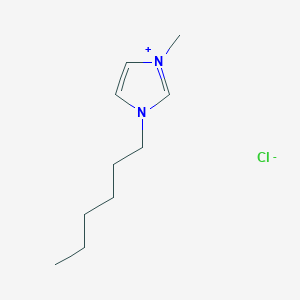

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.ClH/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRASMXHSQKLHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047948 | |

| Record name | 1-Hexyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171058-17-6 | |

| Record name | 1-Hexyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexyl-3-methylimidazolium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAF7CPJ8BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1-Hexyl-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium chloride, often abbreviated as [HMIM]Cl or [C₆mim]Cl, is an ionic liquid (IL) that has garnered significant interest in various scientific and industrial fields. Ionic liquids are salts with melting points below 100°C, and their unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics, make them attractive alternatives to traditional organic solvents. [HMIM]Cl, belonging to the imidazolium-based family of ILs, is particularly noted for its role as a surfactant and its applications in catalysis, organic synthesis, and materials science.[1][2]

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who are working with or considering the use of this ionic liquid. The guide includes a summary of quantitative data in structured tables, detailed experimental protocols for its synthesis, and a discussion of the general methodologies used to determine its physical properties.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications.

| Property | Value | Source(s) |

| CAS Number | 171058-17-6 | [3][4] |

| Molecular Formula | C₁₀H₁₉ClN₂ | [3][4] |

| Molecular Weight | 202.72 g/mol | [3][5] |

| Appearance | Colorless to yellow clear liquid | [1] |

Quantitative Physical Properties

The following tables present a compilation of the key physical properties of this compound gathered from various sources. The data is presented with corresponding temperature conditions where available.

Thermal Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | -3 °C | - | [3] |

| 38 °C | - | [1] | |

| -85 °C | - | [6] | |

| Boiling Point | >350 °C | (lit.) | [1] |

Density and Viscosity

| Property | Value | Temperature | Source(s) |

| Density | 1.04 g/cm³ | 26 °C | [3] |

| 1.0337 g/cm³ | Not Specified | [1][6] | |

| Viscosity | 3302 cP | 35 °C | [3] |

Solubility and Conductivity

| Property | Value | Conditions | Source(s) |

| Solubility | Soluble in Methanol, Dichloromethane. Insoluble in water. | Not Specified | [1][2][6] |

| Conductivity | 0.08 mS/cm | 20 °C | [3][7] |

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the quaternization of 1-methylimidazole (B24206) with 1-chlorohexane. The following protocol is adapted from a reliable synthetic procedure.[8]

Materials:

-

1-Methylimidazole

-

1-Chlorohexane

-

Ethyl acetate (B1210297) (dry)

Procedure:

-

A two-necked round-bottomed flask is charged with 1-methylimidazole (1.0 equivalent) and dry ethyl acetate.

-

The flask is cooled in an ice bath under a nitrogen atmosphere.

-

1-Chlorohexane (1.1 equivalents) is added dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

-

The mixture is then heated to 60-70°C for an extended period (e.g., 11 days) to ensure complete reaction.

-

After cooling to room temperature, the upper layer (unreacted starting materials and solvent) is decanted.

-

The lower, more viscous layer containing the product is washed with toluene to remove any remaining 1-chlorohexane.

-

The solvent is removed under high vacuum at 50°C to yield the final product, a clear and colorless viscous oil.

General Methodologies for Physical Property Determination

While specific experimental details for every cited value are not always available in a single source, the following are the standard and widely accepted methods for determining the key physical properties of ionic liquids.

-

Density: The density of ionic liquids is commonly measured using a vibrating tube densimeter. This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The density is then calculated from the oscillation period, which is dependent on the mass of the sample in the tube.

-

Viscosity: The viscosity of ionic liquids can be determined using various types of viscometers. Rotational viscometers are frequently employed, where the torque required to rotate a spindle immersed in the liquid is measured at a constant rotational speed. Falling-ball viscometers are also used, where the time it takes for a ball of known density and diameter to fall through the ionic liquid under gravity is measured.

-

Melting Point: Differential Scanning Calorimetry (DSC) is the most common technique for determining the melting point and other thermal transitions of ionic liquids.[9] In a DSC experiment, the sample and a reference are subjected to a controlled temperature program (heating and cooling cycles), and the difference in heat flow required to maintain both at the same temperature is measured. The melting point is identified as the temperature at which an endothermic peak occurs on the heating curve.

-

Boiling Point: Due to their low volatility, the boiling points of ionic liquids are often measured under reduced pressure to avoid thermal decomposition at high temperatures.[2][5][10] The experimental setup typically involves heating the ionic liquid in a distillation apparatus under a controlled vacuum. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of [HMIM]Cl.

Structure-Property Relationship

The physical properties of imidazolium-based ionic liquids like [HMIM]Cl are highly dependent on their molecular structure. The following diagram illustrates this conceptual relationship.

Caption: Influence of molecular structure on physical properties.

Conclusion

This compound is a versatile ionic liquid with a unique set of physical properties that make it suitable for a wide range of applications. This technical guide has provided a consolidated source of its key physical data, a detailed synthesis protocol, and an overview of the experimental methodologies used for its characterization. Understanding these fundamental properties is essential for the effective design and implementation of processes involving this ionic liquid in research, development, and industrial settings.

References

- 1. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. mdpi.com [mdpi.com]

- 5. itqb.unl.pt [itqb.unl.pt]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Vapor pressure of ionic liquids at low temperatures from AC-chip-calorimetry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

1-Hexyl-3-methylimidazolium chloride CAS number 171058-17-6

An In-depth Technical Guide to 1-Hexyl-3-methylimidazolium (B1224943) chloride (CAS: 171058-17-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexyl-3-methylimidazolium chloride, commonly abbreviated as [HMIM]Cl or [C₆mim]Cl, is a versatile ionic liquid (IL) that has garnered significant attention across various scientific disciplines. Its unique combination of properties, including negligible vapor pressure, high thermal stability, and tunable solubility, makes it a compelling alternative to traditional volatile organic solvents. This guide provides a comprehensive overview of its physicochemical properties, synthesis and purification protocols, key applications with detailed experimental methodologies, and essential safety and toxicological information. The content is structured to serve as a core reference for professionals in research, chemical synthesis, and materials science.

Core Physicochemical Properties

[HMIM]Cl is a room-temperature ionic liquid, typically appearing as a clear, colorless to pale yellow viscous liquid[1]. Its properties are dictated by the interplay between the 1-hexyl-3-methylimidazolium cation and the chloride anion. A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Notes / Reference(s) |

| CAS Number | 171058-17-6 | [2] |

| Molecular Formula | C₁₀H₁₉ClN₂ | [3] |

| Molecular Weight | 202.72 g/mol | [2][3] |

| Melting Point | -3 °C | [2] |

| Density | 1.04 g/cm³ (at 26 °C) | [2] |

| Viscosity | 3302 cP (at 35 °C) | [2] |

| Electrical Conductivity | 0.08 mS/cm (at 20 °C) | [2] |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO). Behaves as a short-chain cationic surfactant in aqueous solutions. | [4][5][6] |

Synthesis and Purification

The most common route for synthesizing [HMIM]Cl is the quaternization of 1-methylimidazole (B24206) with 1-chlorohexane (B165106). Careful control of reaction conditions and rigorous purification are critical to obtaining a high-purity product.

Synthesis Workflow

The general workflow for the synthesis of [HMIM]Cl is a direct N-alkylation reaction.

Caption: General workflow for the synthesis and purification of [HMIM]Cl.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from a verified synthetic procedure[1].

-

Reagent Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., Nitrogen). The starting materials, 1-methylimidazole and 1-chlorohexane, should be distilled from appropriate drying agents (e.g., KOH for 1-methylimidazole, P₂O₅ for 1-chlorohexane) prior to use to minimize water content[1].

-

Reaction Setup: In a two-necked round-bottom flask under a nitrogen atmosphere, add 1-methylimidazole (e.g., 37 mL, 464 mmol). Cool the flask in an ice bath.

-

Addition of Alkyl Halide: Add 1-chlorohexane (e.g., 70 mL, 510 mmol) dropwise to the cooled 1-methylimidazole with constant stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60-70 °C and maintain stirring for an extended period (e.g., up to 11 days). Note: Higher temperatures can shorten the reaction time but may lead to a colored product that is difficult to purify[1].

-

Initial Purification: After cooling to room temperature, the crude product will likely be a viscous lower layer. Decant the upper layer (excess reactants/solvent). Wash the viscous ionic liquid layer with an excess of toluene or dry ethyl acetate by stirring vigorously overnight. This step is crucial for removing unreacted 1-methylimidazole[1].

-

Final Drying: After washing, remove the solvent and dry the product at approximately 50 °C under a high vacuum to yield a clear, colorless, viscous oil.

-

Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry[1].

Applications and Experimental Methodologies

The unique properties of [HMIM]Cl enable its use in diverse applications.

Logical Relationship of Properties to Applications

Caption: Relationship between the core properties of [HMIM]Cl and its primary applications.

Application Example 1: Bifunctional Catalyst for Cyclic Carbonate Synthesis

[HMIM]Cl can act as a catalyst for the one-pot synthesis of cyclic carbonates from olefins and CO₂, a process of significant industrial interest. This example is based on a metal-free catalytic system[7].

Experimental Protocol:

-

Reaction Setup: The reaction is conducted in a 25 mL stainless steel autoclave equipped with magnetic stirring.

-

Charging the Reactor: Add the catalyst, [HMIM]Cl (e.g., 1.25 mmol), and the olefin substrate (e.g., 20 mmol) into the autoclave. For the initial epoxidation step, also add the oxidant, such as tert-Butyl hydroperoxide (TBHP, e.g., 40 mmol)[7].

-

Epoxidation Step: Heat the mixture to the desired temperature (e.g., 80 °C) in a water bath and stir until the olefin is fully converted to the corresponding epoxide. Progress can be monitored by GC analysis.

-

Cycloaddition Step: After the epoxidation is complete, cool the reactor. Purge the autoclave with CO₂ three times, and then charge it with CO₂ to the desired pressure.

-

Reaction: Heat the autoclave to the desired temperature (e.g., 120 °C) and stir for the required reaction time (e.g., 30 hours)[7].

-

Analysis: After the reaction, cool the autoclave to room temperature and slowly vent the excess CO₂. Analyze the reaction mixture using Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine conversion and product identity[7].

Application Example 2: Electrolyte in Energy Storage Devices

[HMIM]Cl and its analogues are explored as electrolytes in devices like supercapacitors and dye-sensitized solar cells (DSSCs) due to their ionic conductivity[8][9][10].

Experimental Insights:

In a study involving a similar ionic liquid (1-hexyl-3-methylimidazolium iodide) in a solid polymer electrolyte for a DSSC, the inclusion of the IL was critical for performance[10]. The electrolyte was prepared by the solution casting technique, blending rice starch, a salt (NaI), and the ionic liquid. The cell with the highest IL concentration (20% wt) achieved the highest ionic conductivity and the best performance metrics.

Table 2: Performance Data for a DSSC using an [HMIM]-based Solid Polymer Electrolyte[10]

| Parameter | Value |

| Ionic Conductivity | 1.83 x 10⁻³ S/cm |

| Short Circuit Current Density (Jsc) | 9.07 mA/cm² |

| Open Circuit Voltage (Voc) | 0.58 V |

| Fill Factor (FF) | 0.65 |

| Energy Conversion Efficiency (η) | 3.42% |

Safety and Toxicological Profile

While often termed "green solvents," ionic liquids require careful handling. The toxicological profile of [HMIM]Cl is not fully characterized, but consistent hazard information is available from safety data sheets.

Table 3: Summary of Hazard Information

| Hazard Type | Classification & Statement | Precautionary Measures | Reference(s) |

| Skin Irritation | GHS Category 2; H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help. | [3][11][12] |

| Eye Irritation | GHS Category 2; H319: Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][11][12] |

| Acute Toxicity | Shall not be classified as acutely toxic. However, toxicological properties are not fully investigated. | Handle in a well-ventilated place. Avoid breathing mist or vapors. | [11][13] |

| Other Endpoints | Not classified as a germ cell mutagen, carcinogen, or reproductive toxicant based on available data. | Standard laboratory hygiene practices should be followed. | [11] |

| Environmental Hazard | Data is limited and sometimes conflicting. Some sources indicate it is non-environmentally hazardous, while others suggest potential aquatic toxicity. Do not empty into drains. | Dispose of waste according to local, state, and federal regulations. | [11][13] |

Handling and Storage:

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses[12]. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents[13].

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. This compound, >98% | IoLiTec [iolitec.de]

- 3. This compound | C10H19ClN2 | CID 2734163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-ヘキシル-3-メチルイミダゾリウムクロリド ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

synthesis and characterization of 1-Hexyl-3-methylimidazolium chloride

An In-depth Technical Guide to the Synthesis and Characterization of 1-Hexyl-3-methylimidazolium Chloride ([C₆MIM]Cl)

Introduction

This compound, often abbreviated as [C₆MIM]Cl, is an ionic liquid (IL) that has garnered significant interest in various scientific fields. As a member of the imidazolium-based family of ILs, it possesses unique properties such as low volatility, high thermal stability, and tunable solubility. These characteristics make it a versatile compound for applications including catalysis, organic synthesis, and electrochemistry. This guide provides a comprehensive overview of the synthesis and detailed characterization of [C₆MIM]Cl, intended for researchers and professionals in chemistry and drug development.

Physicochemical Properties

This compound is an organic chloride salt where the cation is 1-hexyl-3-methylimidazolium. It is typically a clear, colorless to yellow, viscous liquid at room temperature. Its properties in aqueous solutions suggest it behaves like a short-chain cationic surfactant, exhibiting aggregation behavior.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 171058-17-6 | |

| Molecular Formula | C₁₀H₁₉ClN₂ | |

| Molecular Weight | 202.72 g/mol | |

| Melting Point | -3 °C | |

| Density | 1.04 g/cm³ (at 26 °C) | |

| Viscosity | 3302 cP (at 35 °C) | |

| Refractive Index | 1.5135-1.5175 (at 20°C) |

Synthesis of this compound

The synthesis of [C₆MIM]Cl is typically achieved through a direct quaternization reaction, which involves the N-alkylation of 1-methylimidazole (B24206) with 1-chlorohexane. This one-step method is straightforward and widely adopted.

// Reactants node1 [label="1-Methylimidazole", fillcolor="#F1F3F4", fontcolor="#202124"]; node2 [label="1-Chlorohexane", fillcolor="#F1F3F4", fontcolor="#202124"];

// Product node3 [label="1-Hexyl-3-methylimidazolium\nchloride\n([C₆MIM]Cl)", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction arrow and conditions {rank=same; node1; node2;} node1 -> node3 [label="+\nEthyl Acetate\n60-70°C, 11 days", arrowhead=normal, color="#34A853"]; node2 -> node3 [arrowhead=none, color="#34A853"]; }

An In-depth Technical Guide to 1-Hexyl-3-methylimidazolium chloride

This guide provides an overview of the core physicochemical properties of 1-Hexyl-3-methylimidazolium (B1224943) chloride, an ionic liquid with applications in various scientific fields. The information is intended for researchers, scientists, and professionals in drug development and other scientific disciplines who utilize ionic liquids in their work.

Physicochemical Properties

1-Hexyl-3-methylimidazolium chloride, often abbreviated as [HMIM]Cl, is an organic salt. It is classified as an ionic liquid, meaning it is a salt that is liquid below 100 °C. Its properties, such as its behavior as a short-chain cationic surfactant in aqueous solutions, make it a subject of interest in various chemical applications.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C10H19ClN2[2][3][4] |

| Molecular Weight | 202.72 g/mol [2][3][4][5] |

| CAS Number | 171058-17-6[3][4][5] |

| Melting Point | -3 °C[5] |

| Density | 1.04 g/cm³ (at 26 °C)[5] |

Molecular Structure and Components

The structure of this compound consists of a 1-hexyl-3-methylimidazolium cation and a chloride anion. The cation is composed of an imidazolium (B1220033) ring substituted with a hexyl group and a methyl group at the nitrogen atoms.

Caption: Logical relationship of the components of this compound.

Experimental Protocols

This technical guide focuses on the fundamental physicochemical properties of this compound. Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this document. For such procedures, researchers are encouraged to consult specialized literature in synthetic organic chemistry and analytical chemistry.

References

solubility of 1-Hexyl-3-methylimidazolium chloride in organic solvents

An In-depth Technical Guide on the Solubility of 1-Hexyl-3-methylimidazolium (B1224943) Chloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) in various organic solvents. Due to its unique properties, including negligible vapor pressure and high thermal stability, [HMIM]Cl is a compound of significant interest in diverse applications, including as a solvent in organic synthesis, catalysis, and drug delivery systems.[1][2] Understanding its solubility is critical for process design, optimization, and formulation development.

Overview of [HMIM]Cl Solubility

This compound is an ionic liquid composed of a 1-hexyl-3-methylimidazolium cation and a chloride anion.[3][4][5] Its solubility in organic solvents is governed by the complex interplay of intermolecular forces, including ion-dipole interactions, hydrogen bonding, and van der Waals forces. The properties of both the ionic liquid and the solvent, such as polarity, hydrogen bond donating/accepting ability, and the size of the solvent molecules, play a crucial role.[6]

Qualitative and Quantitative Solubility Data

Direct quantitative solubility data for [HMIM]Cl is sparse. However, based on available information and trends observed for similar imidazolium-based ionic liquids, the following summary can be provided.

Table 1: Solubility of this compound ([HMIM]Cl) in Selected Organic Solvents

| Organic Solvent | Solvent Class | Reported Solubility | Temperature (°C) | Pressure (atm) | Source / Notes |

| Methanol | Alcohol | Soluble | Not Specified | Not Specified | [8] |

| Dichloromethane | Halogenated | Soluble | Not Specified | Not Specified | [8] |

| Acetonitrile | Nitrile | High Solubility | Not Specified | Not Specified | Implied by commercial availability of a 50% solution.[9] |

| Alkoxy Alcohols (e.g., 2-methoxyethanol) | Alcohol Ether | Forms solutions for conductivity studies | 5 - 40 | Not Specified | [10] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Forms miscible mixtures | 15 - 50 | Not Specified | Studied for thermodynamic properties of mixtures.[6] |

| N,N-Dimethylacetamide (DMA) | Amide | Forms miscible mixtures | Not Specified | Not Specified | Thermodynamic properties of mixtures have been studied. |

| N,N-Dimethylformamide (DMF) | Amide | Forms miscible mixtures | Not Specified | Not Specified | Thermodynamic properties of mixtures have been studied. |

| Pyridine | Heterocyclic | Forms miscible mixtures | Not Specified | Not Specified | Thermodynamic properties of mixtures have been studied. |

General Solubility Trends for 1-Alkyl-3-methylimidazolium Chlorides in Alcohols:

Studies on similar ionic liquids, such as 1-dodecyl-3-methylimidazolium (B1224283) chloride, have shown that solubility in primary alcohols tends to decrease as the alkyl chain of the alcohol increases.[11][12][13] This suggests that for [HMIM]Cl, solubility would likely be higher in shorter-chain alcohols like ethanol (B145695) and propanol (B110389) compared to longer-chain alcohols like 1-octanol (B28484) or 1-decanol.

Experimental Protocol for Solubility Determination

A widely used and reliable technique for determining the solid-liquid equilibrium (solubility) of ionic liquids is the dynamic method , which involves the visual observation of phase transitions.[11][12]

Objective: To determine the temperature at which a known concentration of [HMIM]Cl dissolves completely in an organic solvent, thus providing a point on the solubility curve.

Materials and Equipment:

-

This compound ([HMIM]Cl), high purity

-

Organic solvent of interest, anhydrous grade

-

Analytical balance (accuracy ±0.0001 g)

-

Jacketed glass vessel or test tube

-

Programmable circulating thermostat/cryostat for precise temperature control

-

Calibrated digital thermometer (accuracy ±0.1 K)

-

Magnetic stirrer and stir bar

-

Light source for illumination

-

Data acquisition system (optional)

Methodology:

-

Sample Preparation:

-

Accurately weigh a specific amount of [HMIM]Cl and the desired organic solvent directly into the jacketed glass vessel using an analytical balance.

-

The composition of the mixture is known with high precision (e.g., mole fraction accuracy of ±0.0001).[14]

-

Seal the vessel to prevent changes in composition due to solvent evaporation.

-

-

Heating and Observation:

-

Place the vessel in the programmable thermostat and begin stirring to ensure the mixture is homogeneous.

-

Slowly heat the mixture at a constant rate (e.g., 2 K/h).[14]

-

Continuously observe the sample, illuminated by a light source, for the disappearance of the last solid crystals of [HMIM]Cl.

-

-

Data Recording:

-

The temperature at which the last solid particle disappears is recorded as the solubility temperature for that specific composition.

-

-

Cooling and Verification (Optional but Recommended):

-

Slowly cool the now-homogeneous solution while stirring.

-

Record the temperature at which the first crystals reappear (the cloud point).

-

The average of the dissolution and crystallization temperatures can be taken as the equilibrium temperature, though the dissolution temperature is more commonly reported.

-

-

Repeatability:

-

Repeat the heating and cooling cycles for the same sample to ensure the reproducibility of the measurement, which should ideally be within a narrow range (e.g., ±0.15 K).[14]

-

-

Building the Solubility Curve:

-

Repeat steps 1-5 with different compositions of [HMIM]Cl and the solvent to obtain a series of data points (mole fraction vs. temperature).

-

Plot these points to construct the solid-liquid equilibrium phase diagram (solubility curve).

-

Visualizing the Experimental Workflow

The logical flow of the dynamic method for solubility determination can be represented as follows:

Conclusion

This compound exhibits favorable solubility in a range of polar organic solvents, a characteristic that is advantageous for its use in various chemical processes. While a comprehensive public database of its quantitative solubility is yet to be compiled, the trends observed from analogous imidazolium (B1220033) salts provide valuable guidance for solvent selection. For precise applications, the dynamic method for determining solid-liquid equilibria offers a robust and reliable experimental protocol to generate the necessary solubility data. This technical guide serves as a foundational resource for researchers and professionals working with [HMIM]Cl, enabling more informed decisions in experimental design and process development.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Hexyl-3-methyl-imidazolium chloride (HMIM Cl), 25 g, CAS No. 171058-17-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]

- 3. This compound CAS#: 171058-17-6 [amp.chemicalbook.com]

- 4. This compound CAS#: 171058-17-6 [m.chemicalbook.com]

- 5. This compound | C10H19ClN2 | CID 2734163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 9. This compound dry, = 98.5 HPLC 171058-17-6 [sigmaaldrich.com]

- 10. Electrical Conductivity of Ionic Liquids this compound (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CCCC 2008, Volume 73, Issue 5, Abstracts pp. 657-664 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

1-Hexyl-3-methylimidazolium chloride density and viscosity data

An In-depth Technical Guide on the Density and Viscosity of 1-Hexyl-3-methylimidazolium (B1224943) chloride

Introduction

1-Hexyl-3-methylimidazolium chloride, abbreviated as [HMIM]Cl or [C₆mim]Cl, is an ionic liquid (IL) that has garnered significant interest in various fields, including organic synthesis, pharmaceuticals, and electrochemistry.[1] As a "green solvent," its low vapor pressure and high thermal stability make it an attractive alternative to traditional volatile organic compounds.[2] Understanding its fundamental physicochemical properties, such as density and viscosity, is crucial for its application and process design. This guide provides a comprehensive overview of the density and viscosity of [HMIM]Cl, detailing experimental data, measurement protocols, and the synthesis of the compound.

Synthesis of this compound

The most common method for synthesizing [HMIM]Cl is through a nucleophilic substitution reaction (quaternization) of 1-methylimidazole (B24206) with 1-chlorohexane.[3][4] The reaction involves the lone pair of electrons on one of the nitrogen atoms in the imidazole (B134444) ring attacking the electrophilic carbon atom of 1-chlorohexane, which bears the chlorine atom. This process forms the 1-hexyl-3-methylimidazolium cation and the chloride anion. To ensure a pure product, it is recommended to use carefully distilled starting materials and to perform the reaction under an inert atmosphere.[3] Higher reaction temperatures can accelerate the process but may lead to a colored product, complicating purification.[3]

Caption: Synthesis pathway of this compound.

Density of this compound

The density of ionic liquids is a key parameter for engineering calculations, such as fluid dynamics and reactor design. The density of [HMIM]Cl has been measured across a range of temperatures and pressures. Generally, like most liquids, its density decreases linearly with an increase in temperature.[5]

Data Summary

The following table summarizes the available density data for [HMIM]Cl from various sources.

| Temperature (°C) | Temperature (K) | Pressure (MPa) | Density (g/cm³) | Reference |

| 26 | 299.15 | Atmospheric | 1.04 | [6] |

| N/A | N/A | Atmospheric | 1.05 | [7] |

| 20 - 80 | 293 - 353 | ≤ 20 | Data reported | [8] |

| 39 - 179 | 312 - 452 | ≤ 200 | Data reported | [9] |

Experimental Protocol: Density Measurement

The density of [HMIM]Cl is typically measured using a vibrating tube densimeter.[8][10] This instrument operates based on the principle that the natural frequency of a vibrating U-shaped tube changes with the mass of the fluid it contains.

Methodology:

-

Calibration: The instrument is first calibrated using substances with well-known densities, such as dry air and deionized water, at various temperatures.

-

Sample Injection: The [HMIM]Cl sample is injected into the thermostated U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the tube filled with the sample.

-

Calculation: The density is then calculated from the oscillation period using the calibration constants.

-

Temperature and Pressure Control: Measurements are often performed over a range of temperatures, controlled by a Peltier thermostat, and can also be conducted at elevated pressures.[8][9]

For highly viscous ionic liquids, corrections to the raw data may be necessary to account for the damping effect of the sample on the tube's vibration.[11]

Viscosity of this compound

Viscosity is a critical property that influences mass transfer rates and fluid handling. Ionic liquids, including [HMIM]Cl, are known for their relatively high viscosity compared to molecular solvents. The viscosity of [HMIM]Cl is highly dependent on temperature, decreasing sharply as the temperature rises.[2][12]

Data Summary

The following table presents a summary of viscosity data for [HMIM]Cl.

| Temperature (°C) | Temperature (K) | Pressure | Viscosity (cP) | Viscosity (Pa·s) | Reference |

| 35 | 308.15 | Atmospheric | 3302 | 3.302 | [6] |

| 80 | 353.15 | Atmospheric | N/A | 0.293 | [2] |

| 100 | 373.15 | Atmospheric | N/A | 0.087 | [2] |

| 120 | 393.15 | Atmospheric | N/A | 0.043 | [2] |

| 30 - 100 | 303.15 - 373.15 | Atmospheric | Data reported | Data reported | [9] |

Note: 1 cP = 0.001 Pa·s

Experimental Protocol: Viscosity Measurement

Several types of viscometers are used to measure the viscosity of ionic liquids, including capillary viscometers and rotational viscometers.

Methodology (Stabinger Viscometer): [9]

-

Principle: This type of viscometer is a modification of a Couette rotational viscometer. It measures both the dynamic viscosity and the density of the sample simultaneously.

-

Sample Loading: A small volume of the [HMIM]Cl sample is introduced into the measurement cell.

-

Measurement: The cell contains a rotor that is subjected to a magnetic field, causing it to rotate. The rotational speed of the rotor is measured. The dynamic viscosity is determined from the difference in rotational speed when the rotor is moving through the sample versus its speed in a vacuum, considering the eddy current braking effect.

-

Temperature Control: The measurement cell is temperature-controlled, typically using a Peltier system, allowing for measurements over a wide temperature range.

Methodology (Ubbelohde Capillary Viscometer): [10]

-

Principle: This method relies on measuring the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter and length under gravity.

-

Procedure: The viscometer is filled with the [HMIM]Cl sample and placed in a constant temperature bath.

-

Measurement: The time taken for the liquid meniscus to pass between two marked points is measured accurately.

-

Calculation: The kinematic viscosity is calculated from the flow time and a calibration constant for the viscometer. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Caption: Experimental workflow for density and viscosity measurement.

Conclusion

The density and viscosity of this compound are fundamental properties that dictate its behavior and suitability for various applications. The data consistently show that density decreases linearly with increasing temperature, while viscosity exhibits a much stronger, non-linear inverse relationship with temperature. Standardized experimental protocols using instruments like vibrating tube densimeters and rotational viscometers provide reliable and reproducible data. This comprehensive understanding of [HMIM]Cl's physical properties is essential for researchers and engineers working to harness the potential of this versatile ionic liquid.

References

- 1. This compound CAS#: 171058-17-6 [amp.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, >98% | IoLiTec [iolitec.de]

- 7. 1-Hexyl-3-methyl-imidazolium chloride (HMIM Cl), 25 g, CAS No. 171058-17-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Electrochemical Landscape of 1-Hexyl-3-methylimidazolium Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium (B1224943) chloride, often abbreviated as [HMIM]Cl, is a prominent member of the ionic liquid family. Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting a unique combination of properties including low volatility, high thermal stability, and wide electrochemical windows.[1] These characteristics make them highly attractive for a variety of applications, ranging from "green" solvents in chemical synthesis to electrolytes in electrochemical devices and novel excipients in drug delivery systems.[1][2] Understanding the electrochemical properties of [HMIM]Cl is paramount for its effective utilization in these fields. This technical guide provides a comprehensive overview of the core electrochemical properties of [HMIM]Cl, detailed experimental protocols for their measurement, and a summary of key quantitative data.

Core Electrochemical Properties

The utility of [HMIM]Cl in electrochemical applications is defined by several key parameters: its electrochemical window, ionic conductivity, viscosity, and density. These properties are intricately linked and are significantly influenced by factors such as temperature and the presence of impurities like water.

Electrochemical Window

The electrochemical window (EW) defines the potential range within which the ionic liquid is electrochemically stable, meaning it does not undergo oxidation or reduction. A wide electrochemical window is a crucial attribute for applications such as batteries and capacitors, as it dictates the operational voltage of the device.[3] The EW of an ionic liquid is determined by the electrochemical stability of its constituent cation and anion.[4] For [HMIM]Cl, the cathodic limit is typically determined by the reduction of the 1-hexyl-3-methylimidazolium cation, while the anodic limit is set by the oxidation of the chloride anion. The presence of water can significantly narrow the electrochemical window of ionic liquids, as the electrolysis of water occurs at a lower potential than the decomposition of the ionic liquid itself.[5][6]

Ionic Conductivity

Ionic conductivity is a measure of a material's ability to conduct an electric current through the movement of ions. For ionic liquids, high ionic conductivity is desirable for applications requiring efficient charge transport, such as in electrolytes. The conductivity of [HMIM]Cl is influenced by its viscosity and the mobility of the [HMIM]⁺ and Cl⁻ ions. As with most ionic liquids, the conductivity of [HMIM]Cl is highly dependent on temperature; an increase in temperature leads to a decrease in viscosity and a corresponding increase in ionic conductivity.[5]

Viscosity and Density

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for practical applications of ionic liquids. High viscosity can hinder mass transport and limit the efficiency of electrochemical processes.[7] The density of an ionic liquid is another fundamental physical property that is important for process design and engineering calculations.[8] Both the viscosity and density of [HMIM]Cl are temperature-dependent, generally decreasing as the temperature increases.[7][8]

Quantitative Data Summary

The following tables summarize the key electrochemical and physical properties of 1-Hexyl-3-methylimidazolium chloride based on available literature data.

Table 1: General Physicochemical Properties of [HMIM]Cl

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉ClN₂ | [9] |

| Molecular Weight | 202.72 g/mol | [9] |

| Melting Point | -3 °C | [9] |

Table 2: Temperature-Dependent Properties of [HMIM]Cl

| Temperature (°C) | Density (g/cm³) | Viscosity (cP) | Conductivity (mS/cm) | Reference(s) |

| 20 | - | - | 0.08 | [9] |

| 25 | 1.05 | - | - | [10] |

| 26 | 1.04 | - | - | [9] |

| 35 | - | 3302 | - | [9] |

Note: Data for all properties at all listed temperatures were not consistently available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the characterization of the key electrochemical properties of this compound.

Determination of the Electrochemical Window

The electrochemical window is typically determined using cyclic voltammetry (CV).

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (including a working electrode, a reference electrode, and a counter electrode)

-

Glassy carbon working electrode

-

Platinum wire or mesh counter electrode

-

Ag/AgCl or other suitable reference electrode

-

High-purity [HMIM]Cl

-

Inert gas (e.g., Argon or Nitrogen) for deaeration

Procedure:

-

Preparation of the Electrolyte: Dry the [HMIM]Cl under vacuum to remove any residual water. The water content should be verified using Karl Fischer titration.

-

Cell Assembly: Assemble the three-electrode cell with the glassy carbon working electrode, platinum counter electrode, and reference electrode.

-

Deaeration: Fill the cell with the dried [HMIM]Cl and purge with an inert gas for at least 30 minutes to remove dissolved oxygen.

-

Cyclic Voltammetry Measurement:

-

Set the potential range to be scanned (e.g., from -3.0 V to +3.0 V vs. the reference electrode).

-

Set a suitable scan rate (e.g., 50 mV/s).

-

Run the cyclic voltammogram and record the current response as a function of the applied potential.

-

-

Determination of the Window: The electrochemical window is determined by identifying the potentials at which a significant increase in the cathodic and anodic currents is observed, indicating the onset of the reduction and oxidation of the electrolyte, respectively. A current density threshold (e.g., 1 mA/cm²) is often used to define the limits of the window.

Measurement of Ionic Conductivity

Ionic conductivity is measured using an AC impedance bridge or a conductivity meter.

Materials:

-

Conductivity meter or impedance analyzer

-

Two-electrode conductivity cell with platinum electrodes

-

Thermostatically controlled bath

-

High-purity [HMIM]Cl

Procedure:

-

Calibration: Calibrate the conductivity cell using standard potassium chloride solutions of known concentrations.

-

Sample Preparation: Fill the conductivity cell with the dried [HMIM]Cl, ensuring there are no air bubbles between the electrodes.

-

Temperature Control: Place the cell in a thermostatically controlled bath and allow it to equilibrate at the desired temperature.

-

Measurement: Measure the resistance or impedance of the sample using the conductivity meter or impedance analyzer. The measurement is typically performed over a range of AC frequencies to obtain the bulk resistance.

-

Calculation: The ionic conductivity (σ) is calculated using the following equation: σ = K_cell / R where K_cell is the cell constant (determined during calibration) and R is the measured resistance of the ionic liquid.

-

Temperature Dependence: Repeat the measurement at different temperatures to determine the temperature-dependent conductivity.

Measurement of Viscosity

Viscosity can be determined using a rotational viscometer or a falling-ball viscometer.

Materials:

-

Rotational viscometer or falling-ball viscometer

-

Thermostatically controlled sample holder

-

High-purity [HMIM]Cl

Procedure (using a rotational viscometer):

-

Instrument Setup: Calibrate the viscometer with a standard fluid of known viscosity.

-

Sample Loading: Place a known volume of the dried [HMIM]Cl into the sample holder.

-

Temperature Control: Allow the sample to reach thermal equilibrium at the desired temperature.

-

Measurement: Start the rotation of the spindle at a set speed and record the torque required to maintain that speed. The viscosity is automatically calculated by the instrument's software.

-

Shear Rate Dependence: Perform measurements at various shear rates to check for Newtonian or non-Newtonian behavior.

-

Temperature Dependence: Repeat the measurements at different temperatures.

Measurement of Density

Density is typically measured using a vibrating tube densimeter.

Materials:

-

Vibrating tube densimeter

-

Thermostatically controlled cell

-

High-purity [HMIM]Cl

Procedure:

-

Calibration: Calibrate the densimeter with dry air and deionized water at a known temperature.

-

Sample Injection: Inject the dried [HMIM]Cl into the vibrating U-tube of the densimeter, ensuring no air bubbles are present.

-

Temperature Control: Allow the sample to equilibrate at the desired temperature.

-

Measurement: The instrument measures the oscillation period of the U-tube, which is related to the density of the sample. The density is then calculated and displayed by the instrument.

-

Temperature Dependence: Repeat the measurements at different temperatures.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the electrochemical characterization of this compound.

Caption: Workflow for the synthesis, purification, and electrochemical characterization of [HMIM]Cl.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Conductometric and Thermodynamic Studies of Selected Imidazolium Chloride Ionic Liquids in N,N-Dimethylformamide at Temperatures from 278.15 to 313.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound, >98% | IoLiTec [iolitec.de]

- 10. 1-Hexyl-3-methyl-imidazolium chloride (HMIM Cl), 25 g, CAS No. 171058-17-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]

Methodological & Application

Application Notes and Protocols: 1-Hexyl-3-methylimidazolium Chloride in Biomass Pretreatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts with low melting points that are gaining significant attention as green solvents for biomass pretreatment. Their unique properties, such as low vapor pressure, high thermal stability, and the ability to dissolve lignocellulosic biomass, make them promising alternatives to traditional pretreatment methods. Among these, 1-Hexyl-3-methylimidazolium chloride ([C6HIM]Cl) is an imidazolium-based ionic liquid that has shown potential in the deconstruction of lignocellulosic biomass.

These application notes provide a comprehensive overview of the use of [C6HIM]Cl in biomass pretreatment, including its mechanism of action, detailed experimental protocols, and methods for characterizing the pretreated biomass. While specific quantitative data for [C6HIM]Cl is limited in publicly available literature, this document provides benchmark data from closely related imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc), to offer a comparative framework for evaluating its efficacy.

Mechanism of Action

The primary mechanism by which imidazolium-based ionic liquids like [C6HIM]Cl pretreat lignocellulosic biomass involves the disruption of the extensive hydrogen bond network in cellulose (B213188). The chloride anion acts as a hydrogen bond acceptor, interacting with the hydroxyl groups of cellulose and breaking the intra- and intermolecular hydrogen bonds that hold the cellulose chains together in a crystalline structure. This leads to the dissolution of cellulose and a reduction in its crystallinity, making it more accessible to enzymatic hydrolysis for the release of fermentable sugars. Concurrently, the ionic liquid can also aid in the dissolution and removal of lignin (B12514952) and hemicellulose, further exposing the cellulose fibers.

Quantitative Data on Biomass Pretreatment with Imidazolium-Based Ionic Liquids

The following tables summarize typical quantitative data obtained from the pretreatment of various biomass types with imidazolium-based ionic liquids. This data can serve as a benchmark for experiments utilizing [C6HIM]Cl.

Table 1: Compositional Analysis of Barley Straw After Pretreatment with Different Ionic Liquids

| Ionic Liquid | Cellulose (%) | Hemicellulose (%) | Lignin (%) |

| Untreated | 35.1 | 24.5 | 15.2 |

| [EMIM][OAc] | 51.8 | 15.3 | 8.7 |

| [BMIM][Cl] | 42.5 | 20.1 | 12.4 |

Note: Data is illustrative and based on typical results for imidazolium-based ILs.[1]

Table 2: Enzymatic Saccharification Yields of Pretreated Biomass

| Ionic Liquid Pretreatment | Biomass Source | Glucose Yield (%) | Xylose Yield (%) | Reference |

| [EMIM][OAc] | Switchgrass | >90 | >70 | [2] |

| [BMIM][Cl] | Wheat Straw | ~75 | ~60 | [3] |

| [EMIM][Ac] | Maple Wood | 90 | - | [3] |

Experimental Protocols

The following are detailed protocols for biomass pretreatment with [C6HIM]Cl and subsequent analysis. These protocols are based on established methods for similar ionic liquids and may require optimization for specific biomass types and experimental goals.

Protocol 1: Biomass Pretreatment with this compound

Objective: To dissolve lignocellulosic biomass in [C6HIM]Cl to reduce cellulose crystallinity and remove lignin and hemicellulose.

Materials:

-

Dried lignocellulosic biomass (e.g., switchgrass, corn stover, wood chips), ground to a particle size of 0.2-2 mm.

-

This compound ([C6HIM]Cl)

-

Anti-solvent (e.g., deionized water, ethanol, or acetone)

-

Heating and stirring apparatus (e.g., oil bath with magnetic stirrer or a temperature-controlled reactor)

-

Filtration apparatus (e.g., vacuum filter with appropriate filter paper)

-

Drying oven

Procedure:

-

Preparation: Ensure the biomass is thoroughly dried to a moisture content below 5% to prevent interference with the ionic liquid's activity.

-

Dissolution: In a reaction vessel, add the dried biomass to [C6HIM]Cl at a specific loading (e.g., 5-10 wt%).

-

Heating and Stirring: Heat the mixture to a desired temperature (typically between 100-160°C) with constant stirring. The optimal temperature and time will depend on the biomass type and desired outcome. A typical duration is 1-6 hours.

-

Cellulose Regeneration: After the desired pretreatment time, cool the mixture to room temperature. Add an anti-solvent (e.g., deionized water) dropwise while stirring vigorously to precipitate the cellulose-rich material.

-

Separation: Separate the precipitated solid from the ionic liquid-anti-solvent mixture by filtration. The solid is the pretreated biomass (cellulose-rich pulp), and the liquid phase contains the dissolved lignin, hemicellulose, and the ionic liquid.

-

Washing: Wash the solid pulp thoroughly with the anti-solvent to remove any residual ionic liquid.

-

Drying: Dry the pretreated biomass in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

-

Lignin Precipitation (Optional): Lignin can be recovered from the filtrate by adding an acid to reduce the pH, causing the lignin to precipitate. The precipitated lignin can then be collected by centrifugation or filtration.

Protocol 2: Enzymatic Hydrolysis of Pretreated Biomass

Objective: To determine the yield of fermentable sugars from the pretreated biomass.

Materials:

-

Pretreated, dried biomass

-

Cellulase (B1617823) and xylanase enzyme cocktail

-

Citrate (B86180) buffer (pH 4.8)

-

Incubator shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system for sugar analysis

Procedure:

-

Slurry Preparation: Prepare a slurry of the pretreated biomass in citrate buffer (e.g., 1% w/v glucan loading).

-

Enzyme Addition: Add the cellulase and xylanase enzyme cocktail to the slurry at a specified loading (e.g., 20 mg protein per gram of glucan).

-

Incubation: Incubate the mixture in a shaker at a controlled temperature (typically 50°C) and agitation speed (e.g., 150 rpm) for 72 hours.

-

Sampling: Periodically take samples from the hydrolysis mixture.

-

Sample Preparation: Stop the enzymatic reaction by heating the sample (e.g., at 100°C for 10 minutes) or by adding a quenching agent. Centrifuge the sample to separate the solid residue from the supernatant containing the dissolved sugars.

-

Sugar Analysis: Analyze the concentration of glucose and xylose in the supernatant using an HPLC system equipped with a suitable column (e.g., an Aminex HPX-87H) and a refractive index detector.

-

Yield Calculation: Calculate the sugar yield as a percentage of the theoretical maximum based on the initial cellulose and hemicellulose content of the pretreated biomass.

Protocol 3: Characterization of Pretreated Biomass

Objective: To analyze the chemical and physical changes in the biomass after pretreatment.

Methods:

-

Compositional Analysis: Determine the cellulose, hemicellulose, and lignin content of the untreated and pretreated biomass using standard laboratory analytical procedures, such as those developed by the National Renewable Energy Laboratory (NREL).[4]

-

X-ray Diffraction (XRD): Analyze the crystallinity of the cellulose in the biomass before and after pretreatment. A decrease in the crystallinity index (CrI) indicates effective disruption of the cellulose structure.[5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identify changes in the chemical functional groups of the biomass components. This can provide qualitative information on the removal of lignin and hemicellulose and changes in the cellulose structure.[6]

-

Scanning Electron Microscopy (SEM): Visualize the morphological changes in the biomass surface. Effective pretreatment will result in a more porous and disrupted surface structure, increasing the accessibility for enzymes.[5]

Visualizations

Caption: Workflow for biomass pretreatment using [C6HIM]Cl.

Caption: Mechanism of [C6HIM]Cl action on biomass.

References

- 1. Comparison of different ionic liquids pretreatment for barley straw enzymatic saccharification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Hexyl-3-methylimidazolium Chloride as a Catalyst in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium (B1224943) chloride, often abbreviated as [HMIM]Cl, is an ionic liquid that has garnered significant attention as a versatile and environmentally benign catalyst and solvent in a wide array of organic transformations. Its unique properties, including low vapor pressure, high thermal stability, and tunable solvency, make it an attractive alternative to conventional volatile organic solvents. In its catalytic role, [HMIM]Cl can act as a Brønsted or Lewis acid, or as a phase-transfer catalyst, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are crucial in the synthesis of pharmaceuticals and other fine chemicals.

This document provides detailed application notes and experimental protocols for the use of 1-hexyl-3-methylimidazolium chloride as a catalyst in four key organic reactions: the Biginelli reaction, the Knoevenagel condensation, the Heck reaction, and the Michael addition.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are important scaffolds in medicinal chemistry. Imidazolium-based ionic liquids, including [HMIM]Cl, have been shown to be effective catalysts for this transformation, often under solvent-free conditions.[1][2][3][4]

Data Presentation

The following table summarizes representative data for the Biginelli reaction catalyzed by an acidic imidazolium (B1220033) chloride ionic liquid. While specific data for [HMIM]Cl is limited, the data for 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]) provides a strong indication of the expected yields and reaction times.[2][3]

| Aldehyde | β-Ketoester | Urea (B33335)/Thiourea (B124793) | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Urea | 5 | 16 | 96[3] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 5 | 15 | 95[3] |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 5 | 20 | 92[3] |

| Benzaldehyde | Methyl acetoacetate | Thiourea | 5 | 20 | 94[3] |

| 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | 5 | 25 | 90[3] |

Experimental Protocol

General Procedure for the Synthesis of Dihydropyrimidinones: [1][2][3]

-

In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (0.1 mmol, 10 mol%).

-

Heat the reaction mixture at 80-100 °C with stirring for the time indicated by TLC monitoring (typically 15-30 minutes).

-

After completion of the reaction, cool the mixture to room temperature.

-

Add 20 mL of cold water to the reaction mixture and stir vigorously until a solid precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum.

-

Recrystallize the crude product from ethanol (B145695) to obtain the pure dihydropyrimidinone.

Reaction Workflow

Caption: Workflow for the [HMIM]Cl-catalyzed Biginelli reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated compound. Basic ionic liquids are particularly effective for this reaction, and imidazolium-based ionic liquids can also serve as efficient catalysts and reaction media.[5][6][7]

Data Presentation

The following table presents data for the Knoevenagel condensation catalyzed by a basic imidazolium ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH). This serves as a representative example due to the limited specific data for [HMIM]Cl in this reaction.[5]

| Aldehyde/Ketone | Active Methylene Compound | Time (min) | Yield (%) |

| Benzaldehyde | Malononitrile | 10 | 95[5] |

| 4-Chlorobenzaldehyde | Malononitrile | 10 | 94[5] |

| 4-Nitrobenzaldehyde | Malononitrile | 10 | 98[5] |

| Cyclohexanone | Ethyl cyanoacetate | 30 | 90[5] |

| Heptanal | Diethyl malonate | 20 | 85[5] |

Experimental Protocol

General Procedure for Knoevenagel Condensation: [5][7]

-

To a round-bottom flask, add the carbonyl compound (1.0 mmol), the active methylene compound (1.2 mmol), and this compound (2.0 mL) as the solvent and catalyst.

-

Stir the mixture at room temperature for the time required to complete the reaction (monitored by TLC, typically 10-30 minutes).

-

Upon completion, extract the product from the ionic liquid using diethyl ether (3 x 10 mL).

-

Combine the organic extracts and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary. The ionic liquid can be recovered by removing residual water under vacuum and reused.

Catalytic Cycle

References

- 1. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,3-Bis(carboxymethyl)imidazolium Chloride as a Sustainable, Recyclable, and Metal-Free Ionic Catalyst for the Biginelli Multicomponent Reaction in Neat Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. publications.aston.ac.uk [publications.aston.ac.uk]

Application Notes and Protocols for 1-Hexyl-3-methylimidazolium chloride in Electrochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium (B1224943) chloride ([HMIM]Cl) is a room-temperature ionic liquid (RTIL) that has garnered significant interest in various electrochemical applications due to its unique physicochemical properties. These properties include a wide electrochemical window, good thermal stability, and tunable solvency. This document provides detailed application notes and experimental protocols for the use of [HMIM]Cl in key areas of electrochemistry, including electrodeposition, corrosion inhibition, and electrochemical sensors. The information is intended to serve as a practical guide for researchers and professionals in the field.

Electrodeposition of Aluminum

The use of [HMIM]Cl-based electrolytes offers a promising alternative to traditional high-temperature molten salts for the electrodeposition of aluminum. The ionic liquid serves as a non-aqueous electrolyte, enabling the deposition of reactive metals like aluminum at significantly lower temperatures.

Application Note

[HMIM]Cl, when mixed with aluminum chloride (AlCl₃), forms a chloroaluminate ionic liquid that is conductive and has a wide electrochemical window suitable for aluminum deposition. The molar ratio of [HMIM]Cl to AlCl₃ is a critical parameter that influences the electrolyte's properties and the quality of the deposited aluminum. A molar ratio of 1:2 ([HMIM]Cl:AlCl₃) has been shown to be effective. The electrochemical behavior of the chloroaluminate species in this ionic liquid has been investigated using techniques such as cyclic voltammetry and chronoamperometry.

Experimental Protocol: Electrodeposition of Aluminum

This protocol describes the electrodeposition of aluminum onto a copper substrate using a [HMIM]Cl-AlCl₃ electrolyte.

Materials:

-

1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Copper sheet (cathode)

-

High-purity aluminum wire (anode and reference electrode)

-

Three-electrode electrochemical cell

-

Potentiostat/Galvanostat

-

Inert atmosphere glovebox

Procedure:

-

Electrolyte Preparation:

-

Inside an inert atmosphere glovebox, slowly add anhydrous AlCl₃ to [HMIM]Cl in a 2:1 molar ratio with constant stirring. The reaction is exothermic.

-

Continue stirring until a homogeneous, clear to light-yellow liquid is formed.

-

-

Electrode Preparation:

-

Degrease the copper sheet by sonicating in acetone.

-

Rinse with deionized water and dry thoroughly.

-

-

Electrochemical Setup:

-

Assemble the three-electrode cell inside the glovebox.

-

Use the prepared copper sheet as the working electrode (cathode), a high-purity aluminum wire as the counter electrode (anode), and another aluminum wire as the reference electrode.

-

Fill the cell with the prepared [HMIM]Cl-AlCl₃ electrolyte.

-

-

Electrochemical Deposition:

-

Perform cyclic voltammetry to determine the reduction potential of aluminum in the electrolyte.

-

Carry out chronoamperometry or potentiostatic deposition at a potential slightly more negative than the determined reduction potential.

-

Alternatively, galvanostatic deposition can be performed at a constant current density.

-

-

Post-Deposition Treatment:

-

After deposition, carefully remove the coated copper substrate from the cell.

-

Rinse the substrate thoroughly with anhydrous acetone to remove any residual ionic liquid.

-

Dry the sample under an inert gas stream.

-

-

Characterization:

-

Characterize the morphology of the aluminum coating using Scanning Electron Microscopy (SEM).

-

Confirm the elemental composition using Energy Dispersive X-ray Spectroscopy (EDS).

-

Analyze the crystal structure of the deposit using X-ray Diffraction (XRD).

-

Logical Workflow for Aluminum Electrodeposition:

Corrosion Inhibition

[HMIM]Cl and its derivatives have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. The imidazolium (B1220033) cation can adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions of the corrosion process.

Application Note

The corrosion inhibition efficiency of [HMIM]Cl is dependent on its concentration. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to evaluate the inhibitor's performance. The adsorption of the inhibitor on the metal surface can be characterized by adsorption isotherms.

Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines the procedure for evaluating the corrosion inhibition efficiency of [HMIM]Cl for mild steel in a 1 M HCl solution.

Materials:

-

Mild steel coupons

-

This compound ([HMIM]Cl)

-

Hydrochloric acid (HCl)

-

Silicon carbide papers (various grits)

-

Acetone

-

Standard three-electrode corrosion cell (e.g., a glass kit with a platinum counter electrode and a saturated calomel (B162337) reference electrode)

-

Potentiostat/Galvanostat with EIS capability

Procedure:

-

Specimen Preparation:

-

Mechanically polish the mild steel coupons with silicon carbide papers of increasing grit size.

-

Degrease the coupons with acetone.

-

Rinse with deionized water and dry.

-

-

Electrolyte Preparation:

-

Prepare a 1 M HCl solution.

-

Prepare a series of 1 M HCl solutions containing different concentrations of [HMIM]Cl (e.g., 100, 200, 300, 400, 500 ppm).

-

-

Electrochemical Measurements:

-

Assemble the corrosion cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Fill the cell with the test solution (1 M HCl with and without inhibitor).

-

Allow the system to stabilize by measuring the open circuit potential (OCP) for about 30-60 minutes.

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).

-

Analyze the Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct).

-

-

Potentiodynamic Polarization:

-

Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

-

-

-

Data Analysis:

-

Calculate the inhibition efficiency (IE%) from both EIS and potentiodynamic polarization data using the following equations:

-

From EIS: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

-

From Polarization: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 (where 'inh' refers to the solution with inhibitor and 'blank' to the solution without inhibitor).

-

-

Data Presentation: Corrosion Inhibition Efficiency of [HMIM]Cl on Mild Steel in 1 M HCl

| [HMIM]Cl Concentration (ppm) | Inhibition Efficiency (IE%) from EIS | Inhibition Efficiency (IE%) from Polarization |

| 100 | Data | Data |

| 200 | Data | Data |

| 300 | Data | Data |

| 400 | Data | Data |

| 500 | Data | Data |

Note: "Data" indicates where experimentally determined values should be inserted.

Electrochemical Sensors

[HMIM]Cl can be utilized in the fabrication of electrochemical sensors, particularly potentiometric sensors. Its role can be as a component of the ion-selective membrane, influencing the sensor's response and selectivity.

Application Note

A potentiometric sensor for the detection of the 1-hexyl-3-methylimidazolium cation ([C₆mim]⁺) itself has been developed using a molecularly imprinted polymer (MIP) dispersed in a plasticized PVC matrix. This demonstrates the feasibility of creating sensors with high selectivity for imidazolium-based cations.

Experimental Protocol: Fabrication of a [C₆mim]⁺-Selective Potentiometric Sensor

This protocol details the fabrication of a potentiometric sensor for the determination of the 1-hexyl-3-methylimidazolium cation.

Materials:

-

This compound ([HMIM]Cl) as the template molecule

-

Methacrylic acid (MAA) as the functional monomer

-

Ethylene glycol dimethacrylate (EGDMA) as the cross-linking agent

-

2,2'-Azobisisobutyronitrile (AIBN) as the initiator

-

Acetonitrile

-

High molecular weight PVC powder

-

o-Nitrophenyloctyl ether (o-NPOE) as a plasticizer

-

Tetrahydrofuran (THF)

-

Ag/AgCl wire (reference electrode)

-

Glass tube

Procedure:

-

Synthesis of Molecularly Imprinted Polymer (MIP):

-

In a glass vial, dissolve [HMIM]Cl (template), MAA (monomer), and EGDMA (cross-linker) in acetonitrile.

-

Add AIBN as the initiator.

-

Purge the solution with nitrogen for 10 minutes to remove oxygen.

-

Seal the vial and polymerize at 60°C for 24 hours.

-

Grind the resulting polymer and wash extensively with a mixture of methanol (B129727) and acetic acid to remove the template molecule, followed by methanol to remove the acid.

-

Dry the MIP particles under vacuum.

-

-

Fabrication of the Ion-Selective Membrane:

-

Prepare a membrane cocktail by dissolving PVC, o-NPOE, and the synthesized MIP particles in THF.

-

Pour the mixture into a glass ring placed on a glass plate.

-

Allow the THF to evaporate slowly at room temperature for about 24 hours to form a transparent membrane.

-

-

Assembly of the Electrode:

-

Cut a small disc from the prepared membrane and glue it to the end of a glass tube.

-

Fill the tube with an internal reference solution (e.g., 0.01 M [HMIM]Cl).

-

Insert an Ag/AgCl wire into the internal solution to serve as the internal reference electrode.

-

-

Sensor Conditioning and Calibration:

-

Condition the electrode by soaking it in a 0.01 M solution of [HMIM]Cl for several hours.

-